molecular formula C7H8N4O B13870719 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

Cat. No.: B13870719
M. Wt: 164.16 g/mol
InChI Key: URIIXGFKLPZRPG-UHFFFAOYSA-N
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Description

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group, a hydroxymethyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar pyrimidine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

4-amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4O/c1-4-5(2-8)7(9)11-6(3-12)10-4/h12H,3H2,1H3,(H2,9,10,11)

InChI Key

URIIXGFKLPZRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)CO)N)C#N

Origin of Product

United States

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